4-cyclopropyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole
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Overview
Description
4-cyclopropyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole is a chemical compound with the molecular formula C11H13N5 and a molecular weight of 215.26 g/mol . This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 4-cyclopropyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole typically involves the reaction of 3-R-4-amino-5-hydrazino-1,2,4-triazole with dibenzoylmethane in a methanolic solution . The reaction mixture is acidified with a few drops of concentrated sulfuric acid to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-cyclopropyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include methanolic solutions, acid catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-cyclopropyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-cyclopropyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole can be compared with other similar compounds, such as:
3-R-4-amino-5-hydrazino-1,2,4-triazole: A precursor in the synthesis of the target compound.
4-(cyclopent-1-en-3-ylamino)-5-(2-(4-iodophenyl)hydrazinyl)-4H-1,2,4-triazole-3-thiol: A related triazole derivative with potential biological activities.
4-(cyclopent-1-en-3-ylamino)-5-[2-(4-chloro-phenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol: Another similar compound with distinct chemical properties.
Properties
IUPAC Name |
(4-cyclopropyl-5-phenyl-1,2,4-triazol-3-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c12-13-11-15-14-10(16(11)9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWBCJOPCXXTBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=C2NN)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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